4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
This compound belongs to the benzo[f][1,4]oxazepine family, a class of heterocyclic molecules characterized by a seven-membered ring containing oxygen and nitrogen.
Properties
IUPAC Name |
7-fluoro-4-(2-pyrazol-1-ylethyl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c15-13-2-3-14-12(10-13)11-17(8-9-19-14)6-7-18-5-1-4-16-18/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUYJKBGRIFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN3C=CC=N3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions involving hydrazine and 1,3-diketones. The tetrahydrobenzo[f][1,4]oxazepine core can be synthesized via intramolecular cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atom may enhance the compound’s binding affinity or stability. The tetrahydrobenzo[f][1,4]oxazepine core can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
(Base Structure)
Substituent Modifications on the Benzooxazepine Core
Fluorine-Substituted Derivatives
9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Molecular Formula: C₉H₁₀FNO Molecular Weight: 167.18 g/mol (estimated). Key Difference: Fluorine at position 9 instead of 5. Discontinued commercial availability suggests synthesis challenges or instability .
Pyrazole-Containing Derivatives
4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Molecular Formula : C₁₈H₁₆FN₃O₃S
- Molecular Weight : 373.4 g/mol .
- Key Difference : A sulfonyl linker and phenyl-pyrazole group replace the ethyl-pyrazole side chain. This increases molecular weight and introduces sulfone-related polarity.
Thiadiazole- and Oxazole-Substituted Derivatives
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Molecular Formula: Not explicitly stated, but likely C₁₂H₁₂FN₃OS.
7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Azide-Functionalized Analog
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Molecular Formula: Not fully detailed, but includes an azide (-N₃) group. Key Difference: The azidoethyl group is highly reactive, enabling click chemistry applications but posing stability risks .
Physicochemical and Functional Comparison Table
Research Implications and Trends
- Pyrazole vs. Thiadiazole/Oxazole : Pyrazole-containing derivatives (e.g., target compound) offer nitrogen-rich sites for hydrogen bonding, whereas thiadiazole/oxazole analogs may improve metabolic stability .
- Sulfonyl Linkers : Sulfonyl groups enhance solubility and provide anchoring points for protein interactions but increase molecular weight .
- Fluorine Positioning : The 7-fluoro substitution in the target compound vs. 9-fluoro in discontinued analogs may optimize steric and electronic effects for target engagement.
Biological Activity
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound notable for its potential in medicinal chemistry. Its unique structure, which combines a pyrazole ring with a tetrahydrobenzo[f][1,4]oxazepine framework and a fluorine atom, contributes to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features and Synthesis
The compound's structure allows for significant interactions with biological targets. The presence of the fluorine atom enhances lipophilicity and biological activity compared to similar compounds without fluorine. The typical synthesis involves multi-step reactions starting from readily available precursors, often optimized for yield and purity through the use of catalysts.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The pyrazole moiety is associated with anti-inflammatory effects. Studies have demonstrated that derivatives of pyrazole can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Anticancer Activity : This compound has shown promise in anticancer research. It interacts with various targets involved in tumor growth and metastasis. Specifically, it has been noted for its inhibitory activity against kinases such as BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases. The ability of the compound to cross the blood-brain barrier could enhance its therapeutic applicability in neurological disorders.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : Molecular docking studies indicate that this compound may inhibit key enzymes involved in metabolic processes related to inflammation and cancer progression.
- Receptor Modulation : The compound's interaction with specific receptors can modulate signaling pathways critical for cell proliferation and survival. This modulation is essential for its anticancer effects .
Comparative Analysis
A comparison with structurally similar compounds reveals distinct advantages:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-(1H-pyrazol-1-yl)ethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Contains chlorine instead of fluorine | Chlorine alters electronic properties affecting reactivity |
| 4-(2-(1H-pyrazol-1-yl)ethyl)-7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Contains bromine instead of fluorine | Bromine's larger size influences steric effects |
| 4-(2-(1H-pyrazol-1-yl)ethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Contains a methyl group instead of halogens | Methyl group alters lipophilicity and biological interactions |
The presence of the fluorine atom significantly enhances the compound's interactions with biological targets compared to its chloro and bromo analogs.
Case Studies
Several studies have highlighted the compound's potential:
- Antitumor Efficacy : In vitro studies demonstrated that derivatives containing the pyrazole ring exhibited significant cytotoxicity against various cancer cell lines. Notably, combinations with established chemotherapeutics like doxorubicin showed synergistic effects in enhancing cytotoxicity against resistant cancer cells .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
